molecular formula C17H20N4O2S B5833431 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

Cat. No.: B5833431
M. Wt: 344.4 g/mol
InChI Key: BQMDITFHHZTTCS-UHFFFAOYSA-N
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Description

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea is a complex organic compound that features a thiadiazole ring, a cyclohexene moiety, and a methoxyphenyl group

Properties

IUPAC Name

1-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-23-14-10-6-5-9-13(14)18-16(22)19-17-21-20-15(24-17)11-12-7-3-2-4-8-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMDITFHHZTTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=NN=C(S2)CC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Cyclohexene Moiety: The cyclohexene group can be introduced via a cycloaddition reaction or through the use of cyclohexene derivatives.

    Attachment of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is attached to the thiadiazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea involves its interaction with molecular targets within biological systems. The thiadiazole ring and methoxyphenyl group may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[5-(Cyclohex-1-en-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring but may have different substituents, leading to varied biological activities.

    Cyclohexene Derivatives: Compounds with the cyclohexene moiety can have different functional groups attached, affecting their chemical properties.

    Methoxyphenyl Ureas: These compounds have the methoxyphenyl group but may differ in the rest of the structure, influencing their applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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